molecular formula C16H12N2O2S B4007545 4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4007545
M. Wt: 296.3 g/mol
InChI Key: GXTJRDCRVROIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemically intriguing molecules, featuring a tricyclic core and a benzothiazolyl substituent. Its relevance spans from theoretical studies concerning its structure and reactivity to potential applications in material science and pharmacology, excluding drug usage and dosages.

Synthesis Analysis

The synthesis of related tricyclic dione compounds involves strategic organic synthesis methods, including cycloaddition reactions and modifications of existing functional groups. Specifically, derivatives of 4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione have been synthesized through various chemical pathways, indicating a versatile approach to modifying the core structure for desired properties or reactivities (Ranjith et al., 2022; Kossakowski & Wojciechowska, 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds has been thoroughly investigated using spectroscopic methods and quantum chemical calculations. These studies offer insights into the optimized geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO analysis, providing a deep understanding of the compound's stability and electronic distribution (Renjith et al., 2014).

Chemical Reactions and Properties

Reactions involving amino derivatives of 4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione have been explored, showing the potential for creating a variety of biologically active molecules. These studies highlight the compound's capacity to undergo transformations leading to products with significant pharmacological profiles (Kossakowski & Wojciechowska, 2006).

Physical Properties Analysis

While specific details on the physical properties of "4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione" are scarce, related compounds' investigations offer insights into solubility, degradation behavior in the presence of water, and suitability for various applications based on their physical characteristics (Gandhi et al., 2020).

Scientific Research Applications

Molecular Structure and Chemical Reactivity

Studies have focused on the molecular structure and chemical reactivity of derivatives similar to 4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, emphasizing their optimized geometry, vibrational frequencies, and charge transfer mechanisms. Notably, the first hyperpolarizability values indicate potential for non-linear optical activity, suggesting applications in materials science. Molecular docking studies also imply their utility in treating cardiovascular and cerebrovascular diseases due to the interaction with biological targets (Ranjith et al., 2022).

Synthesis and Characterization of Complexes

Research has been conducted on the synthesis and characterization of novel heterocyclic ligands and their complexes with transition metals, revealing their potential in chelation therapy and as antimicrobial agents. These complexes show varied activities against clinically isolated bacterial strains, with certain compounds demonstrating significant antibacterial efficacy (Ekennia et al., 2018).

Pharmacological Activity

The pharmacological properties of urea and thiourea derivatives of azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-diones have been explored, including their cytotoxicity, anti-HIV-1 activity, and antimicrobial efficacy against various bacteria and fungi. These studies highlight the therapeutic potential of these compounds in treating infections and possibly in antiretroviral therapy (Struga et al., 2007).

Antimicrobial and Antifungal Studies

Synthetic efforts have led to the creation of novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones, showing promising antimicrobial activities. These compounds have been evaluated against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as the fungal strain Candida albicans, showcasing their potential as lead molecules for developing effective antimicrobial agents (Gandhi et al., 2020).

Potential for Beta-Adrenolytic Activity

The aminoalkanol derivatives of azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-diones have been studied for their affinities at beta-adrenoceptors, indicating their potential application as beta-adrenolytics. These findings suggest a new avenue for the development of treatments targeting cardiovascular conditions (Kossakowski & Wojciechowska, 2006).

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-14-12-8-5-6-9(7-8)13(12)15(20)18(14)16-17-10-3-1-2-4-11(10)21-16/h1-6,8-9,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJRDCRVROIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.